molecular formula C20H14BrN3O4 B302968 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

Katalognummer B302968
Molekulargewicht: 440.2 g/mol
InChI-Schlüssel: ZGTDDZFLLRCCMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide involves the inhibition of protein kinase CK2 and Pim kinases. These enzymes play a crucial role in various cellular processes, including cell growth and survival. Inhibition of these enzymes by 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide leads to the disruption of these processes, which can potentially lead to cell death.
Biochemical and Physiological Effects
5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory effects and inhibit the activity of certain viruses, such as HIV.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide in lab experiments is its potential therapeutic applications in cancer and other diseases. Additionally, this compound has been shown to have anti-inflammatory effects and inhibit the activity of certain viruses, which can potentially lead to the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of lab experiments.

Zukünftige Richtungen

There are several future directions for the research on 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide. One direction is to investigate its potential therapeutic applications in cancer and other diseases. Additionally, further research can be done to understand its mechanism of action and its effects on various cellular processes. Furthermore, the potential toxicity of this compound can be further investigated to understand its limitations in lab experiments. Overall, the research on 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has the potential to lead to the development of new drugs and therapies for various diseases.

Synthesemethoden

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-amino-5-(2-furyl)-1,3,4-oxadiazole and 4-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain 5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2 and Pim kinases, which are involved in various cellular processes, including cell growth and survival. Inhibition of these enzymes has been shown to have potential therapeutic applications in cancer and other diseases.

Eigenschaften

Produktname

5-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

Molekularformel

C20H14BrN3O4

Molekulargewicht

440.2 g/mol

IUPAC-Name

5-bromo-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C20H14BrN3O4/c1-26-16-9-6-13(21)11-15(16)18(25)22-14-7-4-12(5-8-14)19-23-24-20(28-19)17-3-2-10-27-17/h2-11H,1H3,(H,22,25)

InChI-Schlüssel

ZGTDDZFLLRCCMI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.